Ehretioside B
Overview
Description
Ehretioside B is a natural product found in Ehretia philippinensis . It has a molecular formula of C14H17NO7 .
Molecular Structure Analysis
Ehretioside B has a molecular weight of 311.29 g/mol . Its IUPAC name is 2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile . The InChI and SMILES strings provide more details about its structure .Physical And Chemical Properties Analysis
Ehretioside B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has several computed properties such as XLogP3 -1, Hydrogen Bond Donor Count 5, Hydrogen Bond Acceptor Count 8, and Rotatable Bond Count 4 .Scientific Research Applications
The Ehretia plants mainly contain fatty acids, phenolic acids, flavonoids, cyanogenetic glycosides, and benzoquinones and other constituents from different chemical classes . The pharmacological studies confirmed that the crude extracts or individual compounds from the genus showed antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic activities, as well as anti-snake venom property .
Ehretioside B is a compound derived from the genus Ehretia, which is composed of about 150 species mainly distributed in tropical Asia, Africa, Australia, and North America . The plants of this genus have been used as traditional and folk medicines to treat various ailments in Japan, India, and China for a long time .
Antioxidant Activity
The plants of the Ehretia genus have shown antioxidant properties . This suggests that Ehretioside B could potentially be used in scientific research related to oxidative stress and diseases caused by free radicals.
Anti-Inflammatory Activity
The Ehretia genus has demonstrated anti-inflammatory activities . This suggests that Ehretioside B could potentially be used in research related to inflammation and related diseases.
Antibacterial Activity
The plants of the Ehretia genus have shown antibacterial properties . This suggests that Ehretioside B could potentially be used in research related to bacterial infections.
Antiarthritic Activity
The Ehretia genus has demonstrated antiarthritic activities . This suggests that Ehretioside B could potentially be used in research related to arthritis and other joint-related diseases.
Antitubercular Activity
The plants of the Ehretia genus have shown antitubercular properties . This suggests that Ehretioside B could potentially be used in research related to tuberculosis.
Antiallergic Activity
The Ehretia genus has demonstrated antiallergic activities . This suggests that Ehretioside B could potentially be used in research related to allergies and related conditions.
Antiparasitic Activity
The Ehretia genus has demonstrated antiparasitic activities . This suggests that Ehretioside B could potentially be used in research related to parasitic infections.
Anticarcinogenic Activity
Phenolic compounds found in the Ehretia genus have shown possible anticarcinogenic effects . This suggests that Ehretioside B could potentially be used in research related to cancer prevention and treatment.
Antivenom Activity
The Ehretia genus has demonstrated anti-snake venom properties . This suggests that Ehretioside B could potentially be used in research related to the development of antivenoms.
Antimetastasis and Antiproliferation Effects
Some alkaloids isolated from natural herbs exhibit antimetastasis and antiproliferation effects on various types of cancers . This suggests that Ehretioside B could potentially be used in research related to the treatment of metastatic cancers.
Fermentation Characteristics
Some species of the Ehretia genus could be a valuable supplementary feedstuff for ruminant livestock and wild animals due to its in vitro fermentation characteristics . This suggests that Ehretioside B could potentially be used in research related to animal nutrition and feed development.
Essential Oil
The Ehretia genus is known to contain essential oils . This suggests that Ehretioside B could potentially be used in research related to the development of essential oils and their applications.
properties
IUPAC Name |
2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMXONXCJBJIF-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ehretioside B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.